2-(1H-Inden-3-yl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
186640-68-6 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)phenol |
InChI |
InChI=1S/C15H12O/c16-15-8-4-3-7-14(15)13-10-9-11-5-1-2-6-12(11)13/h1-8,10,16H,9H2 |
InChI Key |
IGBUYJHQLNVHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C3=CC=CC=C3O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 1h Inden 3 Yl Phenol and Its Functionalized Derivatives
Functionalization Strategies on the Indene (B144670) Moiety
The indene portion of the molecule contains a reactive double bond within a five-membered ring, which is a primary site for functionalization. Addition reactions are common, and subsequent transformations can introduce a variety of substituents.
One key strategy involves the bromination of the indene. researchgate.net This reaction can lead to the formation of dibromo- and tribromoindane derivatives. researchgate.net These halogenated intermediates are versatile precursors for further synthesis. For example, treatment of dibromo- and tribromoindane with various silver salts, such as silver acetate (B1210297) or perchlorate, in different solvents can introduce di- and tri-substituted functionalities onto the indane skeleton. researchgate.net
Iron-catalyzed cross-coupling reactions also provide a route to functionalized indenes. A general procedure for indene formation involves the reaction of a vinyl-triflate with a Grignard reagent in the presence of an iron catalyst like Fe(acac)₃. ucl.ac.uk This method can be adapted to synthesize substituted indene derivatives. ucl.ac.uk Additionally, gold-catalyzed reactions, particularly those involving a 1,1-carboalkoxylation strategy with ynamide precursors, can generate highly functionalized indene skeletons through a skeletal rearrangement. bham.ac.uk
Table 1: Selected Functionalization Reactions on the Indene Moiety
| Reaction Type | Reagents | Product Type | Reference |
| Bromination | Bromine (Br₂) | Dibromo- or Tribromoindane | researchgate.net |
| Substitution | Silver Salts (e.g., AgOAc) on Bromo-indane | Di- or Tri-substituted Indanes | researchgate.net |
| Cross-Coupling | Grignard Reagent, Fe(acac)₃ | Substituted Indene | ucl.ac.uk |
| Cyclization | Ynamide Precursors, Gold Catalyst | Highly Functionalized Indene | bham.ac.uk |
Functionalization Strategies on the Phenol (B47542) Moiety
The phenol moiety offers two main sites for functionalization: the hydroxyl group and the aromatic ring. The direct functionalization of the C-H bonds on the phenol ring is a powerful tool for increasing molecular complexity in a step- and atom-economical manner. nih.govmdpi.com
The phenolic hydroxyl group can readily undergo classic reactions such as:
Etherification: Formation of an ether by reacting the phenol with an alkyl halide.
Esterification: Formation of an ester by reaction with an acyl chloride or carboxylic acid. mdpi.comresearch-solution.com This is a common strategy to modify the properties of natural phenols. mdpi.com
The aromatic ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic attack, primarily at the ortho and para positions. researchgate.netmlsu.ac.in Modern synthetic methods have focused on the site-selective C-H functionalization of unprotected phenols. nih.govmdpi.comresearchgate.net For instance, transition metal-catalyzed reactions, such as palladium-catalyzed C-H bond allylic alkylation, can achieve regioselective functionalization at the ortho position. researchgate.net Similarly, Brønsted acid-catalyzed reactions with 1,3-dienes can yield para-selective allyl phenols. researchgate.net
Table 2: Functionalization Strategies for the Phenol Moiety
| Reaction Site | Reaction Type | Reagents/Catalysts | Product Type | Reference |
| Hydroxyl Group | Esterification | Acyl Chlorides, Carboxylic Acids | Phenolic Esters | mdpi.comresearch-solution.com |
| Hydroxyl Group | Etherification | Alkyl Halides | Phenolic Ethers | mdpi.com |
| Aromatic Ring | C-H Allylic Alkylation | 1,3-Dienes, Pd-catalyst | ortho-Allyl Phenol | researchgate.net |
| Aromatic Ring | C-H Alkylation | 1,3-Dienes, Triflic Acid | para-Allyl Phenol | researchgate.net |
| Aromatic Ring | C-H Alkylation | 1-Phenylethanol, Ru-complex | ortho-Alkyl Phenol | nih.gov |
Ring-Opening and Ring-Closure Transformations
The indene ring system can participate in various rearrangement, ring-opening, and ring-closure reactions, often leading to complex molecular architectures.
Ring-Closure Reactions: The synthesis of the indene skeleton itself is a form of ring-closure. Gold-catalyzed cyclization of ynamides represents a sophisticated method for constructing highly functionalized indenes. bham.ac.uk Ring-closing metathesis (RCM) is another powerful technique that can be applied to suitable diene precursors to form cyclic structures, including those related to the five-membered ring of indene. acs.org
Ring-Opening and Rearrangement: While the indene ring is generally stable, its derivatives can be induced to undergo transformations. For instance, a photo-Favorskii rearrangement, which involves a ring contraction, has been observed in related p-hydroxyphenacyl esters, converting a six-membered ring into a five-membered one. nih.gov A similar principle could potentially be applied to transform a substituted indene derivative. Furthermore, electrophilic reactions on related allenol systems can proceed via strained three-membered ring intermediates which then open to form ketone products, demonstrating a sequential ring-closure and ring-opening cascade. acs.org Strategies involving the fragmentation of a bicyclic intermediate, formed via an intramolecular cyclization, have also been explored for the synthesis of medium-sized rings, representing a type of ring-opening transformation. ucl.ac.uk
Formation of Spirocyclic Chromane (B1220400) Derivatives
The synthesis of spirocyclic compounds, where two rings share a single atom, is a significant area of organic chemistry, often leading to molecules with unique three-dimensional structures and biological activities. A notable transformation in this field is the construction of spiro[chromane-indene] derivatives. These structures are typically synthesized through cascade or cycloaddition reactions involving a phenol derivative and a derivative of indene.
Research has demonstrated efficient methods for creating spiro[chromane-3,2'-indene] scaffolds via organocatalyzed cascade reactions. One prominent strategy is the formal [4+2] cycloaddition between ortho-hydroxyphenyl-substituted para-quinone methides and electron-deficient dienophiles like 2-arylideneindene-1,3-diones. researchgate.net This reaction, often promoted by an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds under mild conditions and exhibits good functional group tolerance. researchgate.net The mechanism is proposed to be a tandem oxy-Michael addition followed by a 1,6-addition sequence. researchgate.net
Another established method involves the reaction of (E)-2-(2-nitrovinyl)phenols with 2-arylidene-1,3-indanediones. researchgate.net This Oxa-Michael/Michael cascade reaction effectively constructs the spiro[chroman-3,2'-indanedione] framework, generating two stereocenters, including an all-carbon quaternary center. researchgate.net The reaction demonstrates versatility, with successful synthesis on a gram scale. researchgate.net
The following tables detail the substrate scope and yields for the formation of spiro[chroman-3,2'-indanedione] derivatives from the reaction of (E)-2-(2-nitrovinyl)phenol with various substituted 2-arylidene-1,3-indanediones, as documented in the literature. researchgate.net
Table 1: Synthesis of Spiro[chroman-3,2'-indanedione] Derivatives via [4+2] Cyclisation researchgate.net
This table showcases the results from the cascade reaction between (E)-2-(2-nitrovinyl)phenol and various 2-arylidene-1,3-indanediones. The reactions were typically performed using a base in a suitable solvent.
| Entry | Aryl Group (R) on Indanedione | Product | Yield (%) |
| 1 | Phenyl | 7a | 93 |
| 2 | 4-Nitrophenyl | 7b | 91 |
| 3 | 4-Cyanophenyl | 7c | 90 |
| 4 | 4-Fluorophenyl | 7d | 74 |
| 5 | 4-Chlorophenyl | 7e | 67 |
| 6 | 4-Methylphenyl | 7f | 64 |
| 7 | 4-(Trifluoromethyl)phenyl | 7g | 32 |
| 8 | 3-Methoxyphenyl | 7h | 79 |
| 9 | 3-Bromophenyl | 7i | 56 |
| 10 | 2-Chlorophenyl | 7j | 70 |
Table 2: Three-Component Triple Cascade Synthesis of Spiro[chroman-3,2'-indanedione] Derivatives researchgate.net
This table presents the yields for a one-pot, three-component reaction involving 1,3-indanedione, an aldehyde, and (E)-2-(2-nitrovinyl)phenol to form the corresponding spirochroman.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7a | 55 |
| 2 | 4-Nitrobenzaldehyde | 7b | 61 |
| 3 | 4-Cyanobenzaldehyde | 7c | 56 |
| 4 | 4-Fluorobenzaldehyde | 7d | 53 |
| 5 | 4-Chlorobenzaldehyde | 7e | 51 |
These synthetic strategies highlight efficient pathways to complex spirocyclic systems, combining the core structures of chromane and indane. The use of readily available starting materials and the ability to generate significant molecular complexity in a single step make these reactions valuable tools in synthetic organic chemistry. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 1h Inden 3 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
In a hypothetical ¹H NMR spectrum of 2-(1H-Inden-3-yl)phenol, one would expect to see distinct signals corresponding to each unique proton in the molecule. The phenolic -OH proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons on the aromatic phenol (B47542) ring and the fused benzene (B151609) ring of the indene (B144670) system would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the five-membered ring of the indene moiety, including the vinylic proton and the CH₂ group, would have characteristic chemical shifts and coupling patterns that would help to confirm the indenyl structure.
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in this compound. One would anticipate signals for the carbon bearing the hydroxyl group, the aromatic carbons of both the phenol and indene rings, and the carbons of the cyclopentene (B43876) portion of the indene system. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A prominent, broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Sharp peaks in the 3000-3100 cm⁻¹ region would be due to C-H stretching of the aromatic and vinylic protons. Absorptions in the 1450-1600 cm⁻¹ range would correspond to C=C stretching vibrations within the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) characteristic of the conjugated π-electron system of the molecule. The presence of the phenol and indene moieties, which are both chromophores, would result in strong absorptions in the ultraviolet region, likely between 200 and 400 nm.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. Analysis of the fragmentation pattern could provide further structural confirmation, revealing stable fragments resulting from the cleavage of the molecule.
X-ray Diffraction (XRD) Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal or powder X-ray diffraction data for the compound this compound has been publicly reported. The determination of a crystal structure via XRD is fundamental for unequivocally establishing the three-dimensional arrangement of atoms and molecules in a solid state. This analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
While X-ray crystallography has been used to characterize derivatives and isomers, such as certain substituted indenofluorene analogues and metal complexes of indenyl-phenoxide ligands, the specific crystallographic information for this compound remains unelucidated in available research. nih.govresearchgate.net The synthesis of related 2-indenylphenols has been described, with characterization typically limited to NMR spectroscopy. eiu.edu
For a molecule like this compound, a hypothetical XRD analysis would be anticipated to reveal key structural features, including:
The planarity of the indenyl and phenol ring systems.
The presence of intermolecular hydrogen bonding involving the phenolic hydroxyl group, which would be a primary driver in the crystal packing.
Potential π–π stacking interactions between the aromatic rings of adjacent molecules.
Without experimental data, a table of crystallographic parameters cannot be constructed.
Advanced Spectroscopic Methods for Electronic and Photophysical Properties
Detailed experimental studies focusing on the electronic and photophysical properties of this compound are not extensively available in the peer-reviewed literature. The analysis of these properties typically involves techniques such as UV-Visible absorption and fluorescence spectroscopy to understand electron transitions and excited-state behavior.
The electronic properties of a molecule are dictated by the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is crucial in determining the molecule's absorption and emission characteristics. For this compound, the electronic structure would be a hybrid of the indenyl and phenol chromophores.
Investigations into related, but more complex, molecules containing indenyl moieties have been conducted. For instance, studies on certain benzo-indaceno-thiophene compounds—which feature a similar indenyl core—have analyzed their electrochemical and optical properties, revealing that their characteristics are intermediate between those of their constituent aromatic systems. nih.gov However, these findings cannot be directly extrapolated to the simpler this compound system.
A theoretical study using computational methods like Density Functional Theory (DFT) could provide insights into the electronic and photophysical nature of this compound. Such calculations would typically yield the following data:
| Calculated Photophysical Property | Description | Anticipated Significance for this compound |
| Absorption Maximum (λmax) | The wavelength at which the molecule absorbs the most light, corresponding to the energy of the primary electronic transition (typically HOMO to LUMO). | Would likely occur in the UV region, influenced by the conjugated π-system of the indenyl and phenol rings. |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | Indicates the probability of the electronic transition. |
| Emission Maximum (λem) | The wavelength at which the molecule emits light (fluorescence) after excitation. | Expected to be at a longer wavelength than the absorption maximum (Stokes shift). |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of the efficiency of the fluorescence process. | Would provide insight into the fate of the excited state and competing non-radiative decay pathways. |
| Excited-State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | A fundamental characteristic of the excited state's reactivity and dynamics. |
Without dedicated experimental or computational studies on this compound, the table above remains illustrative of the types of data that advanced spectroscopic methods would provide.
Theoretical and Computational Investigations of 2 1h Inden 3 Yl Phenol
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are instrumental in predicting molecular reaction pathways. rsc.org These computational tools allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria, which has encouraged their use in forecasting unknown reactions. rsc.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a primary tool for investigating 2-(1H-Inden-3-yl)phenol and related compounds. researchgate.netresearchgate.net This method is widely used for its balance of computational cost and accuracy in predicting molecular properties. atomistica.online DFT calculations, particularly with the B3LYP functional and various basis sets such as 6-31G(d,p) and 6-311++G(d,p), have been employed to study the molecular and chemical properties of similar compounds. set-science.commdpi.com These studies help in understanding the electrophilic and nucleophilic nature of molecules. set-science.com
For instance, in the analysis of related indenyl derivatives, DFT calculations have been used to gain insights into molecular electrostatic potential (MEP), and global reactivity indices. The MEP surfaces can reveal nucleophilic and electrophilic zones, which is crucial for understanding and guiding derivatization strategies. Furthermore, DFT has been used to investigate optimized geometry, vibrational frequencies, and other electronic properties. researchgate.net The results from DFT analyses often show good agreement with experimental data, reinforcing the reliability of these computational methods. researchgate.net
Ab Initio Computational Approaches
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have also been applied to study compounds structurally related to this compound. researchgate.net These methods, such as Hartree-Fock (HF), are fundamental in computational chemistry. researchgate.net
Ab initio calculations have been utilized to determine ground state dipole moments, Mulliken charges, and to perform molecular electrostatic potential map analyses. researchgate.net These computations are carried out using software packages like Gaussian 09W. researchgate.net The insights gained from ab initio studies complement the findings from DFT, providing a more complete picture of the molecule's electronic structure and potential reactivity. researchgate.net
Molecular Structure and Geometry Optimization
The process of geometrical optimization involves adjusting the atomic positions of a molecule to identify the most energetically favorable configuration. atomistica.online This is a critical step in computational chemistry as the optimized structure represents a stable form of the molecule and is a prerequisite for many other types of calculations. atomistica.online
For compounds similar to this compound, geometry optimization is typically performed using DFT methods, such as B3LYP with a suitable basis set. researchgate.netset-science.com For example, a successful optimization of a related compound was achieved using the DFT/B3LYP/6-311++G(d,p) level of theory. set-science.com The resulting optimized structure is crucial for understanding the molecule's properties and reactivity. atomistica.online The process is iterative, with the program adjusting atomic positions to lower the total energy until a minimum is reached. atomistica.online
Electronic Properties Analysis
The electronic properties of a molecule are key to understanding its chemical behavior. bhu.ac.in Computational methods provide a powerful means to analyze these properties in detail.
Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ossila.com The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. set-science.comresearchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite. set-science.comresearchgate.net
The HOMO-LUMO gap can be determined using DFT calculations. researchgate.net For example, the HOMO-LUMO energy gap for a related compound was calculated to be 5.258 eV, indicating high kinetic stability. set-science.com This energy gap is also related to the electronic and optical properties of the molecule, as it corresponds to the lowest energy electronic excitation possible. ossila.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Compound I | - | - | 5.258 set-science.com |
| Molecule 2 | - | - | 3.1896 researchgate.net |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (s), and the electrophilicity index (ω). set-science.comorientjchem.org
These parameters are defined as follows:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Potential (µ): µ = -χ
Global Hardness (η): η = (I - A) / 2
Global Softness (s): s = 1 / (2η)
Electrophilicity Index (ω): ω = µ² / (2η)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.949 |
| Chemical Potential (µ) | -3.949 |
| Chemical Hardness (η) | 3.258 |
| Chemical Softness (s) | 0.153 |
| Electrophilicity Index (ω) | 2.393 |
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, softness (σ), are key concepts in density functional theory that describe the resistance of a chemical species to a change in its electron configuration. researchgate.netlibretexts.org Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally considered hard, indicating lower reactivity. dergipark.org.tr Conversely, soft molecules have a small HOMO-LUMO gap and are more reactive. dergipark.org.tr
Studies on related indenone derivatives have shown that these quantum chemical parameters, including hardness and softness, can be calculated to rationalize the reactivity and potential applications of these compounds. researchgate.net For instance, in a study of 2-arylidene-indan-1,3-dione derivatives, global hardness and softness were computed to understand their corrosion inhibition potentials. researchgate.net High chemical hardness values suggest low intracellular charge transfer. dergipark.org.tr
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Value (eV) |
|---|---|
| EHOMO | -0.18396 |
| ELUMO | -0.08354 |
| Total Energy | -1893.93 |
| Energy Gap (ΔE) | 0.10042 |
| Chemical Hardness (η) | Value not available |
| Global Softness (σ) | Value not available |
Electronegativity and Chemical Potential
Electronegativity (χ) is a measure of an atom's ability to attract shared electrons in a chemical bond. researchgate.net Chemical potential (μ) is a related thermodynamic property that describes the change in energy when an electron is added to the system. dergipark.org.tr Within the framework of density functional theory, electronegativity is the negative of the chemical potential. dergipark.org.tr These parameters are crucial for predicting the direction of charge transfer in chemical reactions.
For a series of 2-arylidene-indan-1,3-dione derivatives, a significant difference of approximately 2.4–3.2 eV between the electronegativities of iron and the inhibitors suggested a strong tendency for charge transfer from the organic molecules to the metal surface. researchgate.net
Global Electrophilicity Index
The global electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.netdergipark.org.tr It quantifies the electrophilic character of a molecule. nih.gov This index is valuable for understanding the reactivity of molecules in various chemical processes, including their potential biological activity and role in reactions. nih.gov The concept has been extended to various conditions, including different environments and excited states. nih.gov
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MESP map displays regions of negative potential (electron-rich, attractive to cations) in red and regions of positive potential (electron-poor, attractive to anions) in blue. researchgate.net
For derivatives of 1H-indene-1,3-dione, MESP analysis has been used to identify the local reactive sites. researchgate.net These maps revealed that heteroatoms like oxygen and nitrogen, along with aromatic moieties, are the nucleophilic sites responsible for effective adsorption on metal surfaces. researchgate.net MESP is a valuable tool for understanding intermolecular interactions and guiding the design of new molecules with specific reactivity patterns. chemrxiv.orgresearchgate.net
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. tcichemicals.com Organic molecules, particularly those with extended π-electron systems, often exhibit significant NLO properties. tcichemicals.comnih.gov
Theoretical calculations, such as those using density functional theory (DFT), are employed to predict the NLO properties of molecules, including polarizability (α), and first (β) and second (γ) hyperpolarizabilities. scirp.orgnih.gov Studies on imidazole-based chalcone (B49325) ligands and other organic compounds have demonstrated the utility of these calculations in screening for promising NLO materials. scirp.orgresearchgate.net Metal chelation has been shown to enhance the NLO response in some cases. scirp.org The investigation of NLO properties is crucial for the development of new materials for optoelectronic and photonic devices. tcichemicals.comscirp.org
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is critical to its function. Conformational analysis and stereochemistry explore the different spatial arrangements of atoms and their impact on molecular properties.
Atropisomerism Studies
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, leading to isolable enantiomers. nih.gov This phenomenon is commonly observed in ortho-substituted biaryl compounds. acs.org The stability of atropisomers is determined by the rotational barrier, with half-lives that can range from seconds to years. nih.gov
Studies on related compounds, such as 1-aryl-3,4-dihydroisoquinolines, which are structural analogs of styrenes, have investigated the stability of atropisomers by calculating rotational barrier energies. thieme-connect.de Research on 2-arylimino-N-(2-aryl)-thiazolines has also delved into their atropisomeric properties, highlighting the importance of intramolecular hydrogen bonding in influencing the barrier to racemization. arkat-usa.org DFT studies have been used to investigate the structure and energetics of atropisomers in fluorenyl-indenyl derivatives, with calculated NMR chemical shifts corroborating experimental findings. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving complex organic molecules like this compound. While specific experimental studies on the reaction mechanisms of this exact compound are not extensively documented, theoretical approaches allow for the prediction of likely reaction pathways, transition states, and the influence of various reagents.
One of the key reactive sites in this compound is the phenolic hydroxyl group, which can participate in hydrogen bonding and act as a proton donor. Another significant feature is the indenyl moiety, which can undergo electrophilic substitution reactions. DFT calculations can model these reactions to provide insights into their feasibility and energetics.
For instance, the oxidation of the phenolic group to form a quinone-type structure can be investigated. Computational models can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. Similarly, electrophilic aromatic substitution on the phenolic ring can be modeled to determine the preferred position of substitution (ortho or para to the hydroxyl group) by analyzing the stability of the resulting intermediates (arenium ions).
In the context of its synthesis, computational studies can shed light on the mechanisms of reactions such as the acid-catalyzed reaction between phenol (B47542) and 1H-indene-3-carbaldehyde, followed by reduction. DFT calculations can help in understanding the stereoselectivity and regioselectivity of such reactions by comparing the energies of different reaction pathways and transition states.
Furthermore, computational models can predict the course of more complex transformations, such as intramolecular cyclization reactions where the indenyl group might interact with the phenol ring under specific conditions. These studies often involve locating transition states, which are first-order saddle points on the potential energy surface, and confirming their identity through frequency calculations (one imaginary frequency). The calculated activation barriers provide a quantitative measure of the reaction's kinetic feasibility.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry offers highly accurate methods for predicting and interpreting the spectroscopic data of molecules, providing a valuable complement to experimental techniques. For this compound, DFT and time-dependent DFT (TD-DFT) are the methods of choice for simulating various spectra.
Vibrational Spectroscopy (FT-IR and Raman):
Theoretical vibrational frequencies can be calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.netnih.gov These calculations provide a set of vibrational modes and their corresponding intensities. The calculated spectra can be compared with experimental data, aiding in the assignment of complex vibrational bands. For this compound, key vibrational modes would include the O-H stretching of the phenolic group, C-H stretching and bending modes of the aromatic and indenyl rings, and C-C stretching vibrations within the rings. researchgate.net The potential energy distribution (PED) analysis can be employed to give a quantitative description of each vibrational mode. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Hypothetical) | Description |
| O-H Stretch | ~3600 | Phenolic hydroxyl group |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds in phenol and indene (B144670) rings |
| C=C Stretch (Aromatic) | 1600-1450 | Stretching of carbon-carbon double bonds in the rings |
| C-O Stretch | ~1250 | Stretching of the carbon-oxygen bond of the phenol |
| C-H Bending (Out-of-plane) | 900-700 | Bending of C-H bonds out of the plane of the rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework are commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in signal assignment. For this compound, calculations would predict distinct signals for the protons and carbons of the phenol ring and the indenyl moiety, including the unique signals for the CH and CH₂ groups of the five-membered ring.
Electronic Spectroscopy (UV-Vis):
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. acs.org By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. For this compound, the spectrum is expected to show π → π* transitions characteristic of the aromatic systems. The calculations can also provide insights into the nature of these transitions by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
| Parameter | Predicted Value (Hypothetical) | Significance |
| λmax (UV-Vis) | ~280 nm | Corresponds to π → π* electronic transitions |
| ¹H NMR (Phenolic OH) | 5.0-6.0 ppm | Chemical shift of the hydroxyl proton |
| ¹³C NMR (Phenolic C-OH) | 150-160 ppm | Chemical shift of the carbon attached to the hydroxyl group |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The way molecules pack in the solid state and interact with each other is crucial for understanding their physical properties. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgmdpi.com
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group as a donor and the π-system of an adjacent molecule's aromatic ring or another phenol's oxygen as an acceptor.
The Hirshfeld surface analysis would reveal distinct features:
Red spots on the dnorm surface would indicate close contacts, highlighting the hydrogen bonding (O-H···O or O-H···π) and potentially C-H···π interactions. nih.gov
2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The relative percentages of these contacts provide a detailed picture of the crystal packing forces.
| Interaction Type | Expected Contribution (Hypothetical) | Description |
| H···H | High | van der Waals forces and contacts between hydrogen atoms |
| C···H / H···C | Moderate to High | C-H···π interactions and general van der Waals contacts |
| O···H / H···O | Moderate | Hydrogen bonding involving the phenolic hydroxyl group |
This analysis provides a deep understanding of the supramolecular architecture and the forces governing the solid-state structure of this compound.
Advanced Research Applications of 2 1h Inden 3 Yl Phenol and Derived Materials
Materials Science Applications
The unique combination of the electron-rich phenol (B47542) ring and the conjugated indene (B144670) system in 2-(1H-Inden-3-yl)phenol suggests theoretical potential for its use in materials science. The phenolic hydroxyl group can be a site for polymerization or modification, while the indenyl group can influence electronic properties and molecular packing. Despite this, specific experimental research on the applications of this compound in this domain is not found in current literature.
Development of Organic Electronic Devices
There is no specific research in the available literature detailing the use or performance of this compound in the development of organic electronic devices. While organic molecules containing phenol or indene-related structures are explored for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), studies dedicated to this compound have not been published.
Optoelectronic Materials Research
An extensive search of scientific databases and journals does not yield studies focused on the optoelectronic properties of this compound. Research into related fields often involves more complex derivatives, such as those incorporating indolyl or other heterocyclic systems to tune the electronic and photophysical properties for optoelectronic applications. researchgate.netijcce.ac.ir However, data on the specific absorption, emission, or charge-transport characteristics of this compound remains unavailable.
Energy Storage Technologies
Organic molecules are an emerging class of materials for energy storage, prized for their structural diversity and sustainability. researchgate.net However, the application of this compound in this area has not been documented.
Organic Electrode Materials for Aqueous Rechargeable Lithium-Ion Batteries
There is no published research on the use of this compound as an organic electrode material for aqueous rechargeable lithium-ion batteries. A study on a related but structurally distinct compound, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol, has been reported for this application, demonstrating that complex phenol derivatives are being explored. researchgate.net Nevertheless, the electrochemical properties and performance of this compound in a battery system have not been investigated.
Catalytic Applications
The structural features of this compound, particularly the acidic proton of the hydroxyl group and the indenyl moiety, suggest potential for its use as a ligand in catalysis. Research has been conducted on o-(inden-3-yl)phenol derivatives in the context of organometallic chemistry, where an o-(inden-3-yl)phenoxide was used to create a tantalum complex, demonstrating the reactivity of the indenyl ring. acs.org Furthermore, computational models have predicted a minor probability for catalytic use for more complex substituted indenylphenols. epa.gov However, there are no specific studies in the available literature that report the use of this compound itself as a catalyst or a catalytic ligand.
Photocatalysis in Organic Synthesis
The application of organic molecules as photocatalysts has gained significant traction as a more sustainable alternative to traditional metal-based catalysts. acs.org The core principle of photocatalysis involves the absorption of light by a catalyst, which then initiates a chemical reaction. acs.org Phenolic compounds, in particular, are being investigated for their potential as photocatalysts due to their inherent electronic properties. researchgate.net
Currently, direct and detailed research on the photocatalytic activity of This compound in organic synthesis is not extensively documented in publicly available scientific literature. However, the broader class of phenol derivatives is known to participate in photocatalytic processes. For instance, the degradation of phenol and its derivatives using photocatalysts like titanium dioxide (TiO2) has been widely studied. mdpi.comnih.govmdpi.commdpi.comresearchgate.net These studies, while not directly involving this compound as the catalyst, establish the precedent for the involvement of phenolic structures in photocatalytic reactions.
The potential of a phenolic compound to act as a photocatalyst is often linked to its ability to absorb light and participate in electron transfer processes. Aromatic ketones, a class of compounds with some structural similarities to the indenyl portion of the target molecule, are also recognized as effective photoorganocatalysts. rsc.org Thioxanthone, for example, is a notable photoorganocatalyst used in various organic transformations. rsc.org
While no specific data tables for the photocatalytic performance of This compound can be presented due to the lack of direct research, the general mechanism for phenol-involved photocatalytic degradation often involves the generation of reactive oxygen species.
| General Photocatalytic Process | Description |
| Light Absorption | A photocatalyst absorbs photons of appropriate energy, leading to the excitation of an electron. |
| Charge Separation | The excited electron and the resulting hole are separated. |
| Redox Reactions | The separated charges migrate to the catalyst surface and participate in redox reactions with adsorbed molecules (e.g., water, oxygen, organic substrate). |
| Product Formation | The reactive species generated initiate the degradation or transformation of the organic substrate. |
Further research is required to specifically evaluate This compound and its derivatives as photocatalysts in organic synthesis, to determine their efficiency, substrate scope, and reaction mechanisms.
Transition Metal-Based Catalysis (e.g., using Metal-Organic Frameworks)
The indenyl and phenol moieties within This compound make it a promising candidate as a ligand for the construction of transition metal complexes and, by extension, Metal-Organic Frameworks (MOFs) with catalytic applications. eiu.edu Transition metal complexes are central to a vast array of catalytic reactions, including cross-coupling reactions. uni-muenchen.deeie.gracs.orgmdpi.com
The synthesis of indenyl-containing phenols and their potential as ligands for transition metals has been explored. For example, 2-(Inden-3-yl)-4,6-di-tert-butylphenol has been synthesized and complexed with zirconium. eiu.edu This demonstrates the feasibility of using indenyl-phenols as ligands in transition metal chemistry. The performance of such catalysts is highly dependent on the nature of both the metal center and the ligand. rsc.orgrsc.org
MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. d-nb.infooiccpress.comresearchgate.netrsc.orgresearchgate.net Their high surface area and tunable structures make them attractive platforms for heterogeneous catalysis. d-nb.infooiccpress.comresearchgate.netrsc.orgresearchgate.net The incorporation of functional ligands, such as those containing phenol or indenyl groups, can introduce specific catalytic sites within the MOF structure.
While there is extensive literature on the synthesis and catalytic applications of MOFs in general, d-nb.infooiccpress.comresearchgate.netrsc.orgresearchgate.net specific examples utilizing This compound as the organic linker are not prominently reported. The potential catalytic activity of a hypothetical MOF constructed with this ligand would depend on the chosen metal and the accessibility of the active sites within the framework.
Below is a conceptual table outlining the potential components and characteristics of a transition metal catalyst or MOF derived from This compound .
| Component | Potential Role/Characteristic |
| This compound (as ligand) | Provides coordination sites (phenolic oxygen, indenyl π-system) for the metal center. Influences the electronic and steric environment of the catalyst. |
| Transition Metal Ion (e.g., Pd, Ru, Zr) | Acts as the primary catalytic center. The choice of metal determines the types of reactions that can be catalyzed. |
| Catalytic Application | Potentially active in cross-coupling reactions, hydrogenation, oxidation, or other organic transformations. |
| In MOF structure | The ligand would serve as the organic linker, creating a porous framework. The metal nodes or functional groups on the ligand could act as catalytic sites. |
The synthesis and characterization of transition metal complexes and MOFs incorporating This compound are necessary first steps to experimentally validate their catalytic potential. Detailed research would be needed to establish reaction conditions, catalytic efficiency, and reusability for any newly synthesized materials.
Mechanistic Studies of Pre Clinical Biological Activities of 2 1h Inden 3 Yl Phenol and Its Analogs
Anticancer Activity Mechanisms (In Vitro/In Vivo Pre-clinical)
Derivatives of 2-(1H-inden-3-yl)phenol have demonstrated notable anticancer properties through various mechanisms of action in preclinical studies. These mechanisms include the inhibition of DNA synthesis, suppression of critical signaling pathways, interference with cellular division, and epigenetic modifications.
Inhibition of DNA Synthesis
Certain analogs of this compound have been shown to interfere with the fundamental process of DNA replication in cancer cells. Phytoconstituents with structural similarities have exhibited anti-mitotic and anti-microtubule activities, which contribute to a reduction in DNA synthesis. xiahepublishing.com This disruption of DNA synthesis is a key factor in halting the proliferation of cancer cells.
Suppression of NF-κB Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, cell survival, and proliferation. nih.gov Aberrant NF-κB activation is a hallmark of many cancers, promoting tumor growth and survival. nih.govnih.gov Natural phenolic compounds have been shown to inhibit the NF-κB signaling pathway. waocp.org This suppression can lead to a decrease in the expression of genes that drive cancer cell proliferation and survival, and can also sensitize cancer cells to other anti-tumor agents. nih.govnih.gov The inhibition of NF-κB by these compounds is a significant aspect of their anticancer activity. nih.gov For instance, the natural compound Riccardin D has been shown to suppress the NF-κB signaling pathway in colon cancer cells, leading to reduced cell proliferation and induction of apoptosis. nih.gov
Inhibition of Tubulin Polymerization
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established strategy in cancer chemotherapy. nih.gov Several dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization. tandfonline.comnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting the formation of microtubules. tandfonline.comnih.gov This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.com One particular analog, compound 12d, demonstrated significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization with an IC50 value of 3.24 µM. tandfonline.comnih.gov
Table 1: Tubulin Polymerization Inhibition by Dihydro-1H-indene Analogs
| Compound | Target | Mechanism | Effect | Reference |
|---|---|---|---|---|
| Dihydro-1H-indene derivative (12d) | Tubulin | Binds to colchicine site, inhibits polymerization | G2/M cell cycle arrest, apoptosis | tandfonline.comnih.gov |
| Indenopyrazole (6m) | Tubulin | Inhibits polymerization | G2/M cell cycle arrest | acs.org |
p300 HAT Inhibition Mechanisms
The histone acetyltransferase p300 (also known as KAT3B) is a transcriptional coactivator that plays a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. nih.govabcam.com Dysregulation of p300 activity is implicated in various diseases, including cancer. nih.gov Small molecule inhibitors of p300 HAT are being investigated as potential cancer therapeutics. nih.govsigmaaldrich.com These inhibitors can act as noncompetitive inhibitors for both acetyl-CoA and histone substrates. nih.gov The inhibitor C646, for example, is a reversible and cell-permeable pyrazolone (B3327878) that competes with acetyl-CoA for the p300 Lys-CoA binding pocket, demonstrating significant inhibition of p300 at nanomolar concentrations. sigmaaldrich.com The inhibition of p300's catalytic activity can lead to reduced acetylation of key histone sites like H3K27 and H3K18, suppressing the expression of inflammatory and oncogenic genes. thno.org
Anti-inflammatory Activity Mechanisms
In addition to their anticancer properties, this compound and its analogs exhibit anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govwikipedia.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. nih.govtandfonline.com Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov Phenolic compounds, in general, have been shown to possess anti-inflammatory properties, which may be related to their ability to inhibit COX activity and their antioxidant effects. nih.gov Certain phenolic compounds have demonstrated significant inhibitory activity against both COX-1 and COX-2. nih.gov The ability of this compound analogs to inhibit these enzymes contributes to their potential as anti-inflammatory agents. nih.govnih.gov Studies on related phenolic compounds have shown that structural features, such as the presence of hydroxyl and methoxy (B1213986) groups on the benzyl (B1604629) ring, are important for their anti-inflammatory and COX inhibitory activities. nih.gov
Table 2: COX Enzyme Inhibition by Phenolic Compounds
| Compound Type | Enzyme Target | Effect | Reference |
|---|---|---|---|
| Phenolic Compounds | COX-1 and COX-2 | Inhibition of enzyme activity | nih.gov |
| (E)-2′-Des-methyl-sulindac Sulfide Scaffold | COX-1 | Selective inhibition | nih.gov |
| Diaryl-isoxazoles (mofezolac, P6) | COX-1 | Selective inhibition | mdpi.com |
Modulation of Pro-inflammatory Cytokines
Phenolic compounds, including indole (B1671886) derivatives structurally related to this compound, are recognized for their potential to modulate the body's inflammatory response. The primary mechanism underlying this activity often involves the inhibition of key signaling pathways that regulate the production of pro-inflammatory cytokines. mdpi.commdpi.com Cytokines are small proteins crucial for cell signaling, and in an inflammatory context, key players include tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). thermofisher.comabcam.com These are produced by various immune cells, such as macrophages, in response to pathogens or tissue injury. thermofisher.comabcam.com
Research on related compounds indicates that the anti-inflammatory effect is significantly linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.com NF-κB is a critical transcription factor that controls the expression of genes involved in the inflammatory process, including those for TNF-α, IL-1β, and IL-6. mdpi.com Studies on indole 3-carboxylic acid, an analog, have identified it as a natural inhibitor of these pro-inflammatory cytokines. nih.gov Its mechanism involves regulating the expression of IL-1β by inhibiting NF-κB and reducing the translocation of the p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of target inflammatory genes. nih.gov Similarly, phenolic extracts from berries have been shown to suppress the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophage cells, leading to reduced production of TNF-α and IL-6. mdpi.com
By interfering with the NF-κB pathway, these phenolic and indole-based compounds can effectively decrease the synthesis and release of key pro-inflammatory mediators, representing a fundamental mechanism for their anti-inflammatory activity. mdpi.comnih.gov
Antioxidant Activity Mechanisms
The antioxidant properties of this compound and its analogs are primarily attributed to their ability to act as free radical scavengers. researchgate.net Free radicals are highly reactive molecules that can cause cellular damage through a process known as oxidative stress. asianpubs.org The principal mechanism by which phenolic compounds counteract this is through hydrogen atom donation. researchgate.net
The phenolic hydroxyl (-OH) group present in the structure of this compound is the key functional moiety responsible for this activity. It can donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction. researchgate.net This process is a common feature among phenolic antioxidants, including flavonoids and phenolic acids. researchgate.net
The efficacy of this free radical scavenging activity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. protocols.io In this method, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically to quantify the scavenging capacity. protocols.io The activity is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. protocols.ioiium.edu.my Studies on derivatives such as 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea (B33335)/thiourea (B124793) have demonstrated dose-dependent free radical scavenging activity in DPPH assays. researchgate.net
| Compound/Extract | Assay | Antioxidant Activity (IC50 / % Scavenging) | Reference |
| 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea derivative (Compound 1 ) | DPPH | 79.9% scavenging | researchgate.net |
| Soluble Phenolic Extract (Piper sarmentosum) | DPPH | IC50: 16.17 ± 1.84 mg/ml | iium.edu.my |
| Insoluble Bound Phenolic Extract (Piper sarmentosum) | DPPH | IC50: 18.49 ± 1.92 mg/ml | iium.edu.my |
| Free Phenolic Extract (Piper sarmentosum) | DPPH | IC50: 24.05 ± 3.81 mg/ml | iium.edu.my |
This table presents examples of antioxidant activity for related phenolic compounds and extracts to illustrate the concept. Data for this compound itself is not specified in the provided sources.
Antimicrobial Activity Mechanisms
The antibacterial mechanisms of phenolic compounds, including analogs of this compound, are multifaceted and can target several essential cellular processes in bacteria. rroij.commdpi.com A primary mode of action is the disruption of the bacterial cell membrane. mdpi.com Phenols can interact with the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of intracellular components, such as proteins and ions, ultimately causing cell death. rroij.compan.pl
Another significant mechanism is the denaturation of bacterial proteins. rroij.com Phenolic compounds can form hydrogen bonds with vital enzymes and other proteins, altering their conformation and inactivating them. This disruption of protein function can halt critical metabolic pathways. rroij.com
Furthermore, these compounds can interfere with nucleic acid synthesis. mdpi.comresearchgate.net Some phenols are capable of intercalating with DNA or inhibiting enzymes like DNA gyrase, which is essential for DNA replication, thereby preventing bacterial proliferation. researchgate.net For specific indole-based analogs, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, molecular docking studies have suggested more targeted mechanisms. These include the potential inhibition of key enzymes like (p)ppGpp synthetases, which are involved in the bacterial stress response, the cell division protein FtsZ, or pyruvate (B1213749) kinase, an enzyme in the glycolytic pathway. mdpi.com
| Compound (Analog) | Bacterium | Activity (MIC in µg/mL) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) | S. aureus ATCC 25923 | 3.90 | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) | MRSA ATCC 43300 | 0.98 | nih.gov |
| Indolylbenzo[d]imidazole (3ao ) | S. aureus ATCC 25923 | < 1 | mdpi.com |
| Indolylbenzo[d]imidazole (3aq ) | S. aureus ATCC 25923 | < 1 | mdpi.com |
| Indolylbenzo[d]imidazole (3ad ) | MRSA ATCC 43300 | 7.8 | mdpi.com |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
The antifungal mechanisms of this compound analogs, particularly phenol-derived bis(indolyl)methanes, have been investigated against pathogenic fungi like Candida albicans. nih.gov A key mechanism involves the disruption of fungal cell membrane integrity. nih.gov This leads to increased membrane permeability, allowing the contents of the fungal cell to leak out, which is a lethal event. nih.gov
In addition to direct membrane damage, these compounds can induce oxidative stress within the fungal cell by promoting the accumulation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA. This oxidative burst is also linked to a decrease in the mitochondrial membrane potential (MMP), which cripples the cell's primary energy production machinery and can trigger apoptosis, or programmed cell death. nih.gov
Another important antifungal action is the inhibition of morphogenesis, specifically the transition from yeast to hyphal form in dimorphic fungi like C. albicans. nih.gov The hyphal form is critical for tissue invasion and virulence, so preventing this transition is a key mechanism for controlling fungal infections. nih.gov
Analogs of this compound, such as various indole derivatives, have shown promising activity against mycobacteria, the causative agents of tuberculosis. nih.govmdpi.com The unique and complex cell wall of mycobacteria often renders them resistant to common antibiotics, necessitating different mechanisms of action. mdpi.com
A specific molecular target identified for indolylquinazolinone and indolylbenzo[d]imidazole analogs is the RelA/SpoT homolog (RSH) protein. mdpi.comnih.gov These proteins are (p)ppGpp synthetases, enzymes that produce guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. mdpi.comnih.gov The (p)ppGpp molecule is a crucial alarmone in the bacterial stringent response, a stress survival mechanism. By inhibiting these enzymes, the compounds prevent the mycobacterium from adapting to stressful conditions, such as nutrient starvation or antibiotic exposure, leading to a bactericidal effect. mdpi.comnih.gov Studies on 3-phenyl-1H-indoles have demonstrated a time-dependent bactericidal activity against Mycobacterium tuberculosis. mdpi.com
| Compound (Analog) | Bacterium | Activity (MIC in µg/mL) | Reference |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag ) | M. smegmatis | 3.9 | mdpi.com |
| Indolylbenzo[d]imidazole (3i ) | M. smegmatis | 7.8 | mdpi.com |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | M. tuberculosis H37Rv | Not specified | nih.gov |
M. smegmatis is a non-pathogenic model organism for M. tuberculosis.
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Certain analogs of this compound have demonstrated significant antibiofilm activity. mdpi.comnih.gov The mechanisms can involve both the prevention of biofilm formation and the eradication of established, mature biofilms. mdpi.com
The antibiofilm action is often linked to the compound's general antibacterial properties, which can kill the planktonic (free-floating) bacteria before they can attach and form a biofilm. frontiersin.org However, more specific mechanisms may also be at play. For instance, some phenolic compounds can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression for processes like biofilm formation. mdpi.com By disrupting QS signals, these compounds can prevent the bacteria from initiating the biofilm development process, even at sub-lethal concentrations. mdpi.com
Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown they can effectively inhibit biofilm formation by Staphylococcus aureus and kill cells within the mature biofilm structure. mdpi.com
Antiviral Activity Mechanisms (e.g., Anti-HCV)
The global impact of the hepatitis C virus (HCV) on public health has driven extensive research into novel antiviral agents. nih.gov While direct-acting antiviral therapies have significantly improved treatment outcomes, the emergence of drug resistance necessitates the continued exploration of new chemical scaffolds and mechanisms of action. nih.gov Inden-based compounds, including derivatives of this compound, have been investigated for their potential antiviral effects.
Although the precise mechanism of action for this compound itself against HCV is not extensively detailed in the available literature, studies on related compounds provide insights into potential pathways. For instance, some antiviral compounds are believed to interfere with the binding of the virus to host cell receptors, such as CD81, a critical step in HCV entry. nih.gov Other potential targets within the HCV replication cycle include non-structural proteins like the NS3 helicase and the NS5B RNA-dependent RNA polymerase, which are essential for viral replication. nih.govwpmucdn.com
Thiosemicarbazone derivatives of 1-indanone (B140024) have demonstrated potent suppression of HCV replication. nih.gov The proposed mechanism for these compounds involves the inhibition of viral non-structural proteins. nih.gov Given the structural similarities, it is plausible that this compound and its analogs could exert antiviral activity through similar mechanisms, though further specific studies are required for confirmation.
It is important to note that the development of effective antiviral therapies also considers the potential for synergistic activity when combined with existing treatments like interferon-α. nih.gov The broad-spectrum antiviral activity of plant-derived polyphenols, which share the phenolic moiety with the compound of interest, has been attributed to various mechanisms, including the inhibition of viral entry and replication enzymes. mdpi.com
Enzyme Inhibitory Activities (General)
The structural features of this compound and its analogs make them candidates for enzyme inhibition. The phenolic hydroxyl group can participate in hydrogen bonding, while the indenyl ring system can engage in hydrophobic and π-π stacking interactions within enzyme active sites.
Derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and evaluated as inhibitors of various enzymes. For example, certain chalcone-like derivatives have shown inhibitory activity against mushroom tyrosinase. mdpi.com Additionally, some 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives have been identified as inhibitors of the 2HCK enzyme. researchgate.net
Phenols incorporating pyridyl-ethenylcarbonyl and tertiary amine moieties have demonstrated potent inhibition of Saccharomyces cerevisiae β-carbonic anhydrase. researchgate.net This suggests that modifications to the core indenyl-phenol structure can lead to potent and selective enzyme inhibitors. The general inhibitory potential of phenolic compounds is well-documented, with various derivatives showing activity against enzymes such as cholinesterases and monoamine oxidase-B. mdpi.comresearchgate.net
The following table summarizes the enzyme inhibitory activities of some inden-phenol analogs:
| Compound Class | Target Enzyme | Observed Activity |
| 2,3-dihydro-1H-inden-1-one chalcone-like derivatives | Mushroom Tyrosinase | Inhibitory activity observed. mdpi.com |
| 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives | 2HCK Enzyme | Potent inhibitors identified. researchgate.net |
| Phenols with pyridyl-ethenylcarbonyl and tertiary amine moieties | Saccharomyces cerevisiae β-carbonic anhydrase | Low nanomolar inhibition. researchgate.net |
| Coumarin glycyrol | Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) | Effective inhibition with IC50 values of 7.22 and 14.77 µM, respectively. mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by identifying key structural features that influence its function. gardp.org For inden-phenol derivatives, SAR studies focus on modifications to both the indenyl and phenolic moieties.
Key aspects of SAR for indenyl derivatives include:
Substituent Effects: The introduction of electron-withdrawing groups, such as a nitro group (-NO2), on the phenol (B47542) ring can enhance enzyme inhibitory activity by increasing the electrophilicity of the compound.
Scaffold Rigidity: The conformational rigidity of the indenyl scaffold can improve selectivity by reducing the entropic penalty upon binding to a biological target.
Bioisosteric Replacement: Replacing the phenol group with a bioisostere, like a tetrazole, can modulate the compound's solubility and pharmacokinetic properties.
In the context of antioxidant activity, the presence of more than one hydroxyl group, particularly in an ortho position on the phenolic ring, is known to enhance activity due to the potential for intramolecular hydrogen bonding. researchgate.net For the inhibition of 2-phenylethylamine formation, 1,3-diphenols have shown greater efficacy than 1,2- and 1,4-diphenols, highlighting the importance of the relative positioning of hydroxyl groups. nih.gov
The following table outlines key SAR findings for inden-phenol derivatives:
| Structural Modification | Impact on Biological Activity | Reference |
| Electron-withdrawing groups on phenol ring | Enhanced enzyme inhibition | |
| Increased scaffold rigidity | Improved target selectivity | |
| Bioisosteric replacement of phenol | Modulated solubility | |
| Ortho-hydroxyl groups on phenol ring | Enhanced antioxidant activity | researchgate.net |
| 1,3-diphenol configuration | Increased inhibition of 2-phenylethylamine formation | nih.gov |
Molecular Interaction and Docking Studies for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.gov These studies provide valuable insights into the binding modes and interactions of this compound and its analogs with their biological targets.
Docking simulations of inden-phenol derivatives with enzymes like acetylcholinesterase have revealed key interactions. These include π-π stacking between the indene (B144670) ring and aromatic amino acid residues (e.g., Tryptophan) and hydrogen bonding involving the phenolic hydroxyl group. The binding affinity of these compounds can be further refined using calculations such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov
For example, docking studies of phenolic compounds with human pancreatic α-amylase have shown that these molecules can effectively bind to the active site, suggesting a potential mechanism for their antidiabetic effects. nih.gov Similarly, the binding of phenolic marine natural products to human aldose reductase is stabilized by hydrogen bonds with active site residues like TYR48, HIS110, and TRP111. nih.gov
The following table summarizes the key molecular interactions observed in docking studies of inden-phenol analogs:
| Ligand | Target Protein | Key Interactions |
| Inden-phenol derivative | Acetylcholinesterase | π-π stacking with aromatic residues, hydrogen bonding with phenolic -OH. |
| Phenolic compounds | Human pancreatic α-amylase | Binding to the active site. nih.gov |
| Phenolic marine natural products | Human aldose reductase | Hydrogen bonds with TYR48, HIS110, and TRP111. nih.gov |
| 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives | Protein tyrosine kinase (2HCK) | Hydrogen bonding with ARG 160. researchgate.net |
Chiral Recognition and Enantiodiscrimination in Biological Systems
Chirality plays a critical role in the biological activity of many compounds, as stereoisomers can exhibit different pharmacological and toxicological properties. The synthesis of enantiomerically pure compounds is therefore of significant interest. this compound possesses a chiral center, and its enantiomers may interact differently with biological systems.
The separation of enantiomers can be achieved through techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases. nih.gov Chiral solvating agents, including thiourea derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, have been used for the enantiodiscrimination of amino acid derivatives using NMR spectroscopy. researchgate.net
The absolute configuration of chiral compounds can be determined using methods like single-crystal X-ray diffraction. nih.gov Understanding the chiral recognition and enantiodiscrimination of this compound and its analogs is essential for developing stereospecific drugs with improved efficacy and safety profiles. While specific studies on the enantiodiscrimination of this compound in biological systems are not extensively reported, the principles of chiral recognition are well-established for related structures. researchgate.netresearchgate.net
Future Research Perspectives and Emerging Directions for 2 1h Inden 3 Yl Phenol
Development of Novel and Efficient Synthetic Routes
While methods for synthesizing indenyl-phenol structures exist, the development of more efficient, scalable, and environmentally benign synthetic routes remains a critical objective. Future research is anticipated to focus on transition-metal-catalyzed cross-coupling reactions to construct the core framework. For instance, palladium-catalyzed methodologies, such as Suzuki and Heck couplings, offer a versatile approach for creating the biaryl linkage. nih.gov One innovative strategy that has been reported involves a palladium(II)-catalyzed oxidative Heck reaction followed by dehydrogenative aromatization in a one-step sequence to produce meta-(indol-3-yl)phenols from indoles and cyclohexenone. nih.gov Another promising avenue is the use of iodine-catalyzed C3-arylation of indoles with cyclohexanones to selectively synthesize 2-(indol-3-yl)phenols. researchgate.net The exploration of C-H activation strategies could also provide more atom-economical pathways to these compounds, minimizing the need for pre-functionalized starting materials.
Exploration of Diverse Derivatization and Functionalization Strategies
Systematic derivatization of the 2-(1H-inden-3-yl)phenol scaffold is essential to create a library of analogues with diverse electronic and steric properties. Future efforts will likely concentrate on functionalizing both the indenyl and the phenolic rings. Modifications could include the introduction of various substituents to modulate the compound's lipophilicity, electronic nature, and hydrogen-bonding capabilities. For example, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been explored to assess their biological activities. nih.gov Such studies will be instrumental in establishing comprehensive structure-activity relationships (SAR) for various applications.
Advanced Computational Modeling for Predictive Material and Biological Design
Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. Future research will increasingly leverage computational modeling to design this compound derivatives with tailored characteristics. nih.gov Density functional theory (DFT) calculations can be employed to predict electronic properties, such as HOMO-LUMO gaps, which are crucial for designing materials for electronic and photonic applications. researchgate.net In the context of medicinal chemistry, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of these compounds with biological targets. mendeley.com This in silico approach can accelerate the identification of promising candidates for further experimental investigation.
Investigation of New Frontier Applications (e.g., advanced photonic or sensor devices)
The inherent photophysical properties of the indenyl moiety suggest that this compound derivatives could find applications in materials science. Research into their potential as organic light-emitting diode (OLED) materials, fluorescent probes, or components of molecular switches is a promising direction. For instance, a novel synthetic approach for a bis-indole derivative and its application in aqueous rechargeable lithium-ion batteries has been reported. researchgate.net The phenolic hydroxyl group also provides a handle for developing chemosensors capable of detecting specific analytes through changes in their optical or electrochemical properties.
Deepening Mechanistic Understanding of Biological Activities and Molecular Targets
Preliminary studies on related structures, such as indenyl compounds, have hinted at their potential biological activities. google.com Future research should aim to systematically screen this compound and its derivatives for a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. Once a biological activity is identified, elucidating the underlying mechanism of action and identifying the specific molecular targets will be paramount. Techniques such as thermal shift assays, affinity chromatography, and genetic profiling can be employed to achieve this.
Further Research into Atropisomerism and Chirality in Structure-Activity Relationships
The restricted rotation around the C-C single bond connecting the indenyl and phenyl rings can lead to atropisomerism, a form of axial chirality. stereoelectronics.orgslideshare.net This means that this compound can exist as a pair of non-superimposable mirror images (enantiomers). Since biological systems are chiral, these enantiomers may exhibit different pharmacological and toxicological profiles. Future research should focus on the resolution of these atropisomers and the evaluation of their individual biological activities. nih.govrsc.org Understanding the role of chirality in the structure-activity relationship is crucial for the development of more selective and potent therapeutic agents. chemistrywithatwist.com The synthesis of stable metallaaromatic biaryl atropisomers has been achieved and could provide insights into this area. chemistrywithatwist.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
